molecular formula C11H21NO3 B136564 Tert-butyl (4-hydroxycyclohexyl)carbamate CAS No. 224309-64-2

Tert-butyl (4-hydroxycyclohexyl)carbamate

Cat. No. B136564
M. Wt: 215.29 g/mol
InChI Key: DQARDWKWPIRJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-hydroxycyclohexyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group attached to a hydroxycyclohexyl moiety. This structure is a key feature in several synthetic routes aimed at producing pharmaceuticals and natural products with significant biological activities .

Synthesis Analysis

The synthesis of tert-butyl (4-hydroxycyclohexyl)carbamate and its derivatives often involves multi-step organic reactions. For instance, an enantioselective synthesis route was developed for a related compound using iodolactamization as a key step, which is crucial for producing potent CCR2 antagonists . Another synthesis approach for a tert-butyl carbamate derivative utilized tert-butyl N-hydroxycarbamate in a methanol-water mixture, showcasing the versatility of tert-butyl carbamates as building blocks in organic synthesis . Additionally, a scalable synthesis route was described for an enantiomerically pure tert-butyl carbamate, highlighting the importance of such intermediates in large-scale production . These synthetic methods emphasize the adaptability and significance of tert-butyl carbamates in the field of synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl (4-hydroxycyclohexyl)carbamate derivatives has been elucidated through various analytical techniques. For example, the crystal structure of a protected β-d-2-deoxyribosylamine analogue confirmed the relative substitution pattern of the cyclopentane ring, which is essential for the enantioselective synthesis of carbocyclic analogues of nucleotides . Such detailed structural analyses are fundamental for understanding the stereochemistry and reactivity of these compounds.

Chemical Reactions Analysis

Tert-butyl carbamates undergo a variety of chemical reactions that demonstrate their utility as intermediates. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Moreover, the electrochemical hydrodimerisation of a tert-butyl cyclohexene derivative was shown to be highly stereoselective, resulting in a hydrodimer with a specific stereochemical arrangement10. These reactions highlight the chemical versatility and potential applications of tert-butyl carbamate derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (4-hydroxycyclohexyl)carbamate derivatives are influenced by their functional groups and molecular geometry. These properties are crucial for their reactivity and application in synthesis. For instance, the tert-butyl group provides steric bulk, which can influence the outcome of reactions and the stability of intermediates 10. Understanding these properties is essential for optimizing synthetic routes and for the successful application of these compounds in the synthesis of target molecules.

Scientific Research Applications

Enantioselective Synthesis

Tert-butyl (4-hydroxycyclohexyl)carbamate plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is vital for understanding the substitution pattern in these intermediates, which is essential for developing synthetic pathways for nucleotides and other biologically important molecules (Ober et al., 2004).

Intermediate in Chemical Synthesis

This compound serves as an intermediate in various chemical synthesis processes. For instance, it's used in the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, showcasing its versatility in producing complex molecules (Zhong-Qian Wu, 2011). It is also instrumental in synthesizing specific pharmaceutical ingredients, demonstrating its applicability in drug development (Ravindra Puppala et al., 2022).

Role in Organic Chemistry

In organic chemistry, tert-butyl (4-hydroxycyclohexyl)carbamate is a key intermediate in synthesizing various compounds. For example, it is used in the enantioselective synthesis of CCR2 antagonists, highlighting its importance in medicinal chemistry (Campbell et al., 2009).

Applications in Analytical Chemistry

This compound also finds applications in analytical chemistry. For instance, it is used in liquid chromatography-tandem mass spectrometry for the characterization and evaluation of genotoxic impurities in pharmaceuticals (Ravindra Puppala et al., 2022).

Involvement in Novel Reactions

It has been involved in novel chemical reactions such as one-pot Curtius rearrangement, demonstrating its utility in developing new synthetic methodologies (Lebel & Leogane, 2005).

Synthesis of Natural Product Analogs

Tert-butyl (4-hydroxycyclohexyl)carbamate is also used in the synthesis of natural product analogs, such as jaspine B, which has shown cytotoxic activity against various human carcinoma cell lines (Tang et al., 2014).

Applications in Material Science

Additionally, this compound is applied in material science, such as in the construction of blue emissive nanofibers for detecting volatile acid vapors, showcasing its potential in sensor technology (Sun et al., 2015).

Safety And Hazards

Direct contact with the skin, eyes, and respiratory tract should be avoided when handling Tert-butyl (4-hydroxycyclohexyl)carbamate . In case of contact, rinse immediately with water and seek medical advice . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

tert-butyl N-(4-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQARDWKWPIRJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347011
Record name trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-hydroxycyclohexyl)carbamate

CAS RN

111300-06-2, 167081-25-6
Record name trans-tert-Butyl (4-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1r,4r)-4-hydroxycyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-[[(tert-butoxy)carbonyl]amino]cyclohexyl acetate (2.43 g, 9.44 mmol, 1.00 equiv), methanol (30 mL) and potassium carbonate (2 g, 14.37 mmol, 1.50 equiv) was stirred overnight at 25° C. The resulting mixture was concentrated under vacuum. Water (50 mL) was added and the resulting solution was extracted with 3×70 mL of dichloromethane. The organic layers were combined and washed with 2×200 mL of brine. The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum to give 2.19 g of crude tert-butyl N-(4-hydroxycyclohexyl)carbamate as yellow oil.
Name
4-[[(tert-butoxy)carbonyl]amino]cyclohexyl acetate
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (4-hydroxycyclohexyl)carbamate
Reactant of Route 2
Tert-butyl (4-hydroxycyclohexyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (4-hydroxycyclohexyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (4-hydroxycyclohexyl)carbamate
Reactant of Route 5
Tert-butyl (4-hydroxycyclohexyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (4-hydroxycyclohexyl)carbamate

Citations

For This Compound
4
Citations
M Madaiah, MK Prashanth… - Medicinal Chemistry …, 2013 - Springer
A series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives 7–36 was synthesized and their pharmacological activity was determined with …
Number of citations: 6 link.springer.com
X Yuan, Y Chen, M Tang, Y Wei, M Shi… - Journal of Medicinal …, 2022 - ACS Publications
Receptor-interacting serine/threonine protein kinase 2 (RIPK2) has been demonstrated to be a promising target for treating inflammatory diseases. Herein, we describe the discovery …
Number of citations: 9 pubs.acs.org
P Di Fruscia, A Carbone, G Bottegoni… - Journal of Medicinal …, 2021 - ACS Publications
Inhibition of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity is a promising approach to manage the inflammatory response under disabling conditions. In fact…
Number of citations: 7 pubs.acs.org
KA Mohammad - 2019 - repository.library.northeastern.edu
The serine α/β-hydrolase domain 6 (ABHD6) enzyme, a member of the endocannabinoid system, hydrolyzes the lipid signaling molecule 2-arachidonyl glycerol (2-AG) both in the CNS …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.